molecular formula C14H10ClF3N2OS B7470567 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

货号 B7470567
分子量: 346.8 g/mol
InChI 键: HTBMMTRGVXCLCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential pharmacological applications. CTAP belongs to the class of small-molecule antagonists that selectively bind to the mu-opioid receptor, which is a G-protein-coupled receptor that is involved in pain modulation, reward, and addiction.

科学研究应用

CTAP has been extensively studied for its potential applications in pain management, addiction, and depression. CTAP has been shown to selectively bind to the mu-opioid receptor and block the effects of opioid drugs such as morphine and fentanyl. This makes CTAP a potential alternative to opioid drugs for pain management, as it does not produce the same addictive and tolerance-inducing effects. CTAP has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, making it a potential treatment for addiction. Additionally, CTAP has been shown to have antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression.

作用机制

CTAP binds to the mu-opioid receptor with high affinity and acts as a competitive antagonist, blocking the effects of endogenous opioids and opioid drugs. The mu-opioid receptor is widely distributed in the brain and spinal cord and is involved in pain modulation, reward, and addiction. By blocking the mu-opioid receptor, CTAP reduces the rewarding effects of drugs of abuse and inhibits the transmission of pain signals.
Biochemical and Physiological Effects
CTAP has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal models, CTAP has been shown to reduce pain sensitivity, inhibit locomotor activity, and reduce the rewarding effects of drugs of abuse. CTAP has also been shown to produce antidepressant-like effects, suggesting its potential use in the treatment of depression. However, more research is needed to fully understand the biochemical and physiological effects of CTAP.

实验室实验的优点和局限性

CTAP has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor, which allows for precise targeting of this receptor in animal models. CTAP is also relatively stable and can be administered by various routes, including intraperitoneal, subcutaneous, and intravenous injection. However, CTAP has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, CTAP has a relatively short half-life, which can limit its effectiveness in some experiments.

未来方向

There are several future directions for research on CTAP, including its potential use in the treatment of pain, addiction, and depression. Additional studies are needed to fully understand the biochemical and physiological effects of CTAP and to optimize its pharmacological properties for clinical use. Furthermore, CTAP may have applications in other areas of research, such as neuroscience and drug discovery, which warrant further investigation. Overall, CTAP represents a promising avenue of research for the development of new pharmacological treatments for a range of disorders.

合成方法

CTAP can be synthesized using a multistep process that involves the reaction of 2-bromo-4-chloropyridine with 4-chloro-3-(trifluoromethyl)aniline to form N-[4-chloro-3-(trifluoromethyl)phenyl]-2-bromo-4-pyridinylamine. This intermediate is then reacted with thioacetic acid to produce CTAP. The synthesis method has been optimized to increase the yield and purity of CTAP, which is essential for its pharmacological applications.

属性

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2OS/c15-12-2-1-9(7-11(12)14(16,17)18)20-13(21)8-22-10-3-5-19-6-4-10/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBMMTRGVXCLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=CC=NC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。